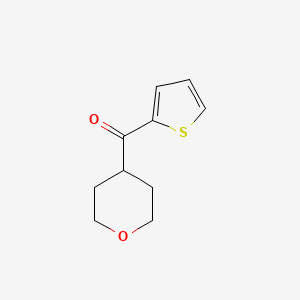
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone
Übersicht
Beschreibung
“(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone” is a chemical compound that is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
Synthesis Analysis
The synthesis of this compound involves several steps. The ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a tetrahydro-2H-pyran-4-yl group and a thiophen-2-yl group. The 3D structure of the compound can be viewed using Java or Javascript .Chemical Reactions Analysis
In organic synthesis transformations, the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl group can also be reduced to a hydroxyl group by appropriate reducing agents .Wissenschaftliche Forschungsanwendungen
Synthesis of Histone Deacetylase (HDAC) Inhibitors
(tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone: can be utilized in the synthesis of potential HDAC inhibitors. HDAC inhibitors play a crucial role in epigenetic cancer therapy by regulating the acetylation status of histones and other important proteins .
Development of Toll-like Receptor Agonists
This compound serves as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists. These agonists have potential applications in the oral treatment of viral hepatitis, showcasing the compound’s role in advancing antiviral therapies .
Synthesis of CB2 Cannabinoid Receptor Agonists
The compound is a starting material for the synthesis of 1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-ylmethanone , which acts as a CB2 cannabinoid receptor agonist. This highlights its importance in the development of treatments for conditions modulated by the CB2 receptor .
Improvement of DNA Damage Detection
In molecular biology research, (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone derivatives can improve the process of detecting single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis. This application is vital for understanding genetic damage and repair mechanisms .
Antimicrobial and Antifungal Applications
Derivatives of this compound have been explored for their antimicrobial and antifungal properties. This is particularly relevant in the search for new agents to combat antibiotic-resistant strains of bacteria and fungi .
Anti-inflammatory and Anticancer Research
The compound’s derivatives are also being studied for their anti-inflammatory and anticancer activities. This is due to their potential to modulate biological pathways that are involved in inflammation and cancer progression .
Neuroprotective Agent Development
Research into neurodegenerative diseases can benefit from the use of (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone in the development of neuroprotective agents. These agents could potentially safeguard neurons from damage and degeneration .
Chemical Synthesis and Drug Design
Lastly, the compound is valuable in chemical synthesis and drug design due to its versatile chemical structure, which allows for the creation of a wide array of derivatives with diverse biological activities .
Wirkmechanismus
The compound is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis . It is also a starting material for [1- [ (Tetrahydro-2H-pyran-4-yl)methyl]-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)methanone which is a drug that acts as a CB2 cannabinoid receptor agonist .
Eigenschaften
IUPAC Name |
oxan-4-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c11-10(9-2-1-7-13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWAKUAQWITPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



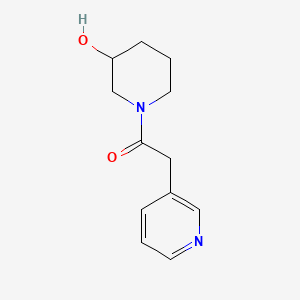

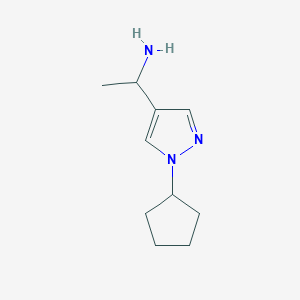

![1-[(2-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467951.png)
![Spiro[2.4]heptan-1-ylmethanamine](/img/structure/B1467953.png)
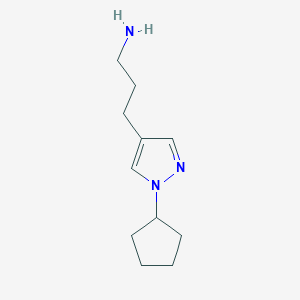
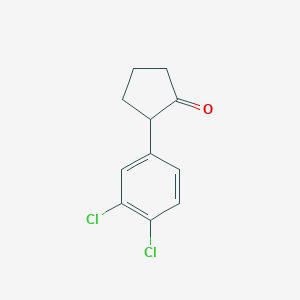
![1-[(3-fluorophenyl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1467957.png)
![2-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467958.png)
![4-{[(Propan-2-yl)amino]methyl}oxan-4-ol](/img/structure/B1467960.png)
![[4-(Pyridazin-3-yloxy)cyclohexyl]amine](/img/structure/B1467961.png)

![4-[(4-Fluorophenyl)methyl]oxane-4-carboxylic acid](/img/structure/B1467963.png)